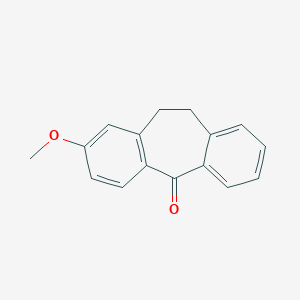

2-メトキシジベンゾスベロン

説明

2-Methoxy-dibenzosuberone is a chemical compound that belongs to the class of dibenzosuberones, which are known for their biological activities. The compound has been studied for its potential use in various therapeutic applications, including its cytotoxic properties against cancer cells and its potential as an antidepressant.

Synthesis Analysis

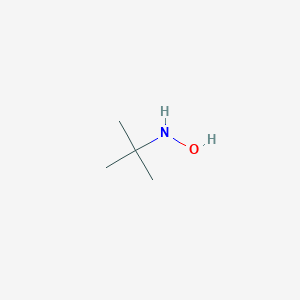

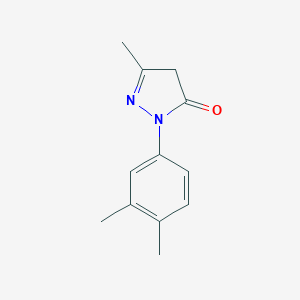

The synthesis of 2-Methoxy-dibenzosuberone and its derivatives has been explored in several studies. Novel dibenzosuberone derivatives have been prepared using different synthetic routes. For instance, one study describes the synthesis of novel dibenzosuberone derivatives with potential as tricyclic antidepressants (TCAs) . Another study presents a methodology for preparing dibenzosuberones bearing an isoxazole group through palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling . Additionally, the synthesis of new monosubstituted amides of the dibenzosuberone series starting from 3-bromobenzosuberone has been reported .

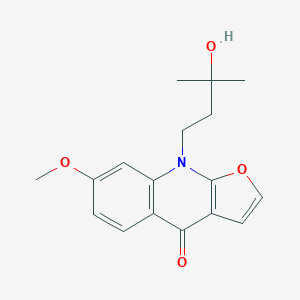

Molecular Structure Analysis

The molecular structure of 2-Methoxy-dibenzosuberone derivatives has been confirmed through various techniques, including X-ray crystallography. This structural analysis is crucial for understanding the compound's biological activity and for the development of new derivatives with enhanced properties .

Chemical Reactions Analysis

2-Methoxy-dibenzosuberone and its derivatives undergo various chemical reactions that are significant for their biological activity and for the synthesis of novel compounds. For example, 2-arylidenebenzosuberones have been shown to react with Wittig-Horner reagents to produce novel compounds with potential antitumor activities . The reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems have also been explored, leading to the synthesis of compounds with high enantiomeric purity .

Physical and Chemical Properties Analysis

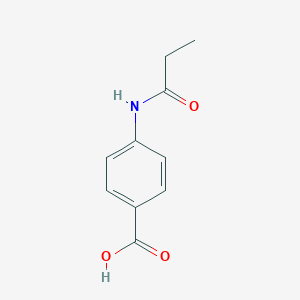

The physical and chemical properties of 2-Methoxy-dibenzosuberone derivatives are influenced by the substituents on the dibenzosuberone core. These properties are important for the compound's biological activity and pharmacokinetic profile. For instance, the introduction of hydrophilic moieties at specific positions of the dibenzosuberone core has been shown to improve the physicochemical properties and potency of the derivatives as p38 MAP kinase inhibitors .

科学的研究の応用

医薬品用途

2-メトキシジベンゾスベロンは、中枢神経系に関連するいくつかの疾患の治療のための関連する医薬品原薬 (API) の合成における重要な中間体です .

神経系関連疾患の治療

この化合物は、神経系関連疾患の治療に使用されるいくつかのAPIの合成に使用されます . これらの疾患には、片頭痛、緊張性頭痛、不安発作、統合失調症などがあります .

抗がん剤

2-メトキシジベンゾスベロンは、抗がん剤の合成にも使用されます . たとえば、それは抗がん剤であるスベレニルクロリドの合成に使用されます .

三環系抗うつ剤

この化合物は、さまざまな精神疾患に対して広く使用されている三環系抗うつ剤ファミリーに属しています .

セロトニン輸送体に対する生物活性

2-メトキシジベンゾスベロンは、セロトニン輸送体に対して生物活性を示しています . これにより、うつ病やその他の気分障害の治療のための潜在的な候補となります。

ノルエピネフリン輸送体に対する生物活性

セロトニン輸送体に加えて、この化合物はノルエピネフリン輸送体に対しても生物活性を示しています . これは、注意欠陥多動性障害 (ADHD) やナルコレプシーの治療における潜在的な使用を示唆しています。

p38 MAPキナーゼの阻害

新規の二置換ジベンゾスベロン誘導体は、p38 MAPキナーゼに対して高い効力と選択的な阻害を示します . これは、潜在的に新世代の抗炎症薬を生み出す可能性があります

Safety and Hazards

将来の方向性

Dibenzosuberone (DBS), which 2-Methoxy-dibenzosuberone is a derivative of, is a key intermediate for the synthesis of relevant active pharmaceutical ingredients (APIs) for the treatment of several diseases related to the central nervous system. There is ongoing research into improving the methodology for the synthesis of DBS, with a focus on limiting waste production via the use of immobilized catalysts .

特性

IUPAC Name |

6-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFQZKLQUBMUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201776 | |

| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17910-72-4 | |

| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17910-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

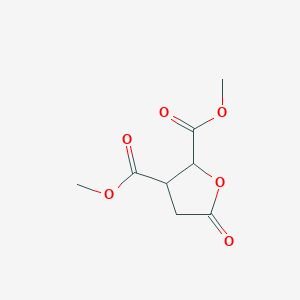

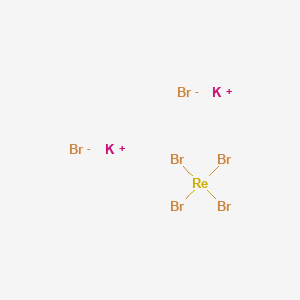

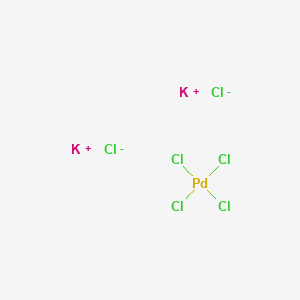

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)